tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate
Description
Key Structural Features:
- Pyrrolidine Ring Geometry : Bond lengths and angles conform to typical saturated five-membered nitrogen heterocycles, with C-N distances of 1.47–1.49 Å and C-C-C angles averaging 109.5°.
- Ester Group Orientation : The tert-butyl group adopts a staggered conformation relative to the carbonyl oxygen, reducing electronic repulsion (Fig. 1).
- Intramolecular Interactions : A weak hydrogen bond (2.79 Å) stabilizes the tert-butyl carboxamide and hydroxyl groups, influencing molecular rigidity.
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| N1–C2 | 1.48 |
| C3–C4 | 1.53 |
| C2–N1–C5 | 109.2 |
| O1–C7–O2 | 123.5 |
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
IBIYBQSFAAAGKD-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1CCNC1 |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Protected Pyrrolidine Intermediates
A key approach involves starting from optically active hydroxy-pyrrolidine derivatives, followed by protection and functional group transformation steps to yield the target ester.
Stepwise process (from EP1138672A1 patent):
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| a) Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate | (S)-3-hydroxy-pyrrolidinol hydrochloride reacted with di-tert-butyl dicarbonate in methanol at 0–5°C, then room temperature | Di-tert-butyl dicarbonate, K2CO3, MeOH, argon atmosphere | 34.1 g product, used without purification |
| b) Conversion to mesylate ester | tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate treated with mesyl chloride and triethylamine in ethyl acetate at 0–5°C | Mesyl chloride, triethylamine, ethyl acetate | 50.4 g mesylate product, beige liquid |
| c) Amination to tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate | Mesylate subjected to amination in an autoclave under argon, cooled with acetone/CO2 bath | Primary amine nucleophile, autoclave conditions | High optical and chemical yield |
This method emphasizes the use of protecting groups (tert-butyl carbamate) to maintain stereochemical integrity and facilitate subsequent transformations. The mesylate intermediate is a good leaving group for nucleophilic substitution to introduce the amino group with retention of stereochemistry.
Direct Esterification and Chiral Resolution
Alternative methods involve direct esterification of pyrrolidin-3-ylacetic acid derivatives with tert-butanol under acidic or coupling reagent conditions, followed by chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer.
Typical reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling carboxylic acids with tert-butanol or tert-butyl alcohol derivatives in the presence of base (e.g., pyridine) at room temperature.
Chiral amines or auxiliaries can be used to induce stereoselectivity during the coupling or reduction steps.
Use of Mesylate Intermediates and Nucleophilic Substitution
The mesylate intermediate (methanesulphonic acid ester) of the hydroxy-pyrrolidine derivative is a common precursor. Nucleophilic substitution with amines or other nucleophiles under controlled temperature and inert atmosphere conditions leads to the desired pyrrolidine derivative with high stereochemical purity.
Reduction and Protection Strategies
Reduction of iminium salts or related intermediates using hydride reagents (e.g., Red-Al) is reported in related pyrrolidine syntheses, enabling the formation of the pyrrolidine ring with controlled stereochemistry.
Protection of amino groups with tert-butoxycarbonyl (Boc) groups is standard to prevent side reactions during multi-step synthesis.
Summary Table of Key Preparation Methods
Research Findings and Notes
The stereochemical outcome is highly dependent on the choice of protecting groups and reaction conditions, with the tert-butyl carbamate (Boc) group being favored for its stability and ease of removal.
Mesylation followed by nucleophilic substitution is a reliable route to introduce the amino group at the 3-position of the pyrrolidine ring with retention of stereochemistry.
The use of autoclave conditions under inert atmosphere ensures high yields and purity by preventing side reactions and racemization.
Alternative coupling methods using carbodiimide reagents (EDCI) allow for mild esterification conditions, preserving chiral centers.
Reduction of iminium salts is a complementary approach to access pyrrolidine derivatives with controlled stereochemistry, often used in medicinal chemistry intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-(pyrrolidin-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from the reactions of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl ®-2-(pyrrolidin-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Comparison of this compound and Related Compounds
Biological Activity
Introduction
tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate is a chemical compound characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and receptor modulation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 185.27 g/mol
- IUPAC Name : tert-butyl 2-(pyrrolidin-3-yl)acetate
- CAS Number : 783301-96-2
The compound's structure can be represented using SMILES notation: CC(C)(C)OC(=O)CC1CCNC1.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The pyrrolidine moiety facilitates binding to proteins or enzymes, potentially modulating their functions. This interaction can influence multiple biological pathways, making it a candidate for further pharmacological research.
Interaction Studies
Interaction studies have indicated that this compound may act as an inhibitor or modulator of specific enzymes. For instance, it has been noted for its potential effects on central nervous system (CNS) receptors and its role in enzyme inhibition.
Biological Activity Data
Case Studies and Research Findings
-
CNS Activity :
A study reported that compounds similar to this compound exhibited significant activity as CNS receptor modulators. The structure-activity relationship (SAR) analysis highlighted the importance of the pyrrolidine ring in enhancing receptor selectivity and potency . -
Anticancer Properties :
Research has shown that related compounds with similar structural features can induce apoptosis in various cancer cell lines. For example, a derivative demonstrated a GI value of 2.30 μM against HCT116 human colon carcinoma cells, indicating its potential as an anticancer agent . -
Enzyme Interaction Studies :
In vitro studies have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. These studies suggest that this compound can effectively bind to enzyme active sites, potentially preventing substrate access and altering metabolic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
